N-phenyl-1-pyridin-4-ylmethanimine oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-phenyl-1-pyridin-4-ylmethanimine oxide |
InChI |
InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10- |
InChI Key |
LJAZWXXSTFVHRG-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Phenyl 1 Pyridin 4 Ylmethanimine Oxide
Strategic Precursor Selection and Design for Oxime Formation
The synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide relies on the careful selection of foundational precursors. The molecular architecture of the target compound points to two primary retrosynthetic disconnections, defining the necessary starting materials.
Route A: Imine Formation followed by Oxidation This common and robust two-step approach first involves the synthesis of the imine intermediate, N-phenyl-1-pyridin-4-ylmethanimine. The precursors for this initial step are 4-pyridinecarboxaldehyde (B46228) and aniline. The subsequent step is the oxidation of the imine's nitrogen atom to form the target N-oxide.
Route B: Direct Condensation A more direct route involves the condensation of 4-pyridinecarboxaldehyde with N-phenylhydroxylamine. sci-rad.comresearchgate.net This method forms the C=N-O bond in a single step, offering atom economy. However, the stability and availability of N-phenylhydroxylamine can be a consideration, as it is often prepared by the reduction of nitrobenzene.
The choice between these routes depends on precursor availability, stability, and the desired process control. For both pathways, the purity of the starting materials is paramount to prevent side reactions and simplify the final purification process.
Table 1: Key Precursors for the Synthesis of this compound
| Compound Name | Structure | Molar Mass (g/mol) | Role in Synthesis |
|---|---|---|---|
| 4-Pyridinecarboxaldehyde | 107.11 | Aldehyde source for both routes | |
| Aniline | 93.13 | Amine source for imine precursor (Route A) | |
| N-phenylhydroxylamine | 109.13 | Hydroxylamine (B1172632) source for direct condensation (Route B) |
Optimized Reaction Conditions and Mechanistic Considerations in N-Oxide Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. This involves a detailed understanding of the mechanistic pathways for both imine formation and the subsequent N-oxidation step.
Imine Formation: The formation of the imine precursor, N-phenyl-1-pyridin-4-ylmethanimine, is a condensation reaction that can be influenced by catalysts and the solvent system. numberanalytics.com
Catalysts: The reaction can be facilitated by either acid or base catalysts. numberanalytics.com Lewis acids or Brønsted acids like trifluoroacetic acid can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the amine. nih.gov However, the reaction can also proceed without a catalyst, particularly when elevated temperatures and a means of water removal are employed to drive the equilibrium toward the product. numberanalytics.com
Solvents: The choice of solvent plays a significant role. Solvents such as toluene (B28343) or benzene (B151609) are often used to allow for the azeotropic removal of water using a Dean-Stark apparatus. Alternatively, alcohols like methanol (B129727) or ethanol (B145695) can serve as effective solvents. The reaction conditions, including pH, solvent, and reactant concentrations, are critical in determining the outcome. numberanalytics.com
N-Oxide (Nitrone) Formation: The oxidation of the imine to the corresponding nitrone is a key transformation that requires a suitable oxidizing agent and solvent.
Oxidizing Agents: Peroxyacids are commonly used for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a versatile and effective reagent. rsc.orgorganic-chemistry.org The reaction with m-CPBA typically proceeds efficiently to yield the desired nitrone. researchgate.netresearchgate.net A greener alternative is hydrogen peroxide (H₂O₂), which produces water as the only byproduct. acs.org The use of H₂O₂ often requires a metal catalyst, such as methyltrioxorhenium (MTO) or sodium tungstate, to activate the peroxide for efficient oxygen transfer. acs.orgacs.orgresearchgate.net
Solvents: The solvent choice is critical for selectivity. For oxidations using m-CPBA, non-hydroxylic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are preferred to prevent side reactions. rsc.org When using catalyst systems like MTO/H₂O₂, methanol has been shown to be an effective solvent, selectively furnishing nitrones as the exclusive products in many cases. researchgate.netmdpi.com The solvent can influence the reaction pathway, sometimes determining whether a nitrone or an oxaziridine (B8769555) isomer is formed. mdpi.com
Table 2: Comparison of Oxidizing Systems for Imine to Nitrone Conversion
| Oxidizing Agent | Typical Catalyst | Common Solvent(s) | Key Characteristics |
|---|---|---|---|
| m-CPBA | None required | DCM, Chloroform | Highly efficient and widely used; reaction can produce stoichiometric amounts of chlorinated benzoic acid waste. rsc.org |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Methanol, Acetonitrile | Environmentally benign (water byproduct); requires a catalyst for activation. acs.orgacs.org |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Acetonitrile | Effective for selective oxidation under mild conditions. researchgate.net |
The kinetics of the synthesis are significantly influenced by temperature and, to a lesser extent, pressure.
Temperature:
Imine Formation: This condensation is an equilibrium process. Higher temperatures are generally employed to increase the reaction rate and facilitate the removal of water, thereby shifting the equilibrium towards the product. numberanalytics.commdpi.com Kinetic studies have shown that imine formation can be complex, sometimes exhibiting an initial rapid phase followed by a slower approach to thermodynamic equilibrium. nih.govacs.org
N-Oxide Formation: The oxidation step is typically exothermic. Consequently, these reactions are often conducted at controlled, lower temperatures, such as 0 °C or room temperature, to manage the reaction rate, prevent over-oxidation, and minimize the formation of byproducts or rearrangement of the nitrone product. researchgate.net
Pressure:
Imine Formation: While atmospheric pressure is standard, applying a vacuum (reduced pressure) can be an effective method for removing the water byproduct, especially in solvent-free systems, thus driving the reaction to completion.
N-Oxide Formation: For the synthesis itself, pressure is not a commonly adjusted variable. However, high-pressure conditions have been shown to significantly accelerate cycloaddition reactions involving nitrones, indicating that pressure can have a substantial effect on the kinetics of reactions where the nitrone is a reactant. researchgate.netacs.org The influence of pressure on the oxidation kinetics for nitrone formation is less documented but is generally considered minor compared to temperature and reactant concentration.
Scalable Synthetic Approaches for Research Applications
Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger scale for extensive research requires consideration of the reactor system and purification strategy.
The choice between batch and continuous flow processing depends on factors such as scale, safety requirements, and the need for process control. labmanager.com
Batch Reactors: This is the traditional and most common approach for laboratory-scale synthesis and process development. labmanager.com All reagents are loaded into a single vessel and the reaction proceeds over time. Batch systems offer flexibility, allowing for easy adjustments to reaction conditions mid-process, which is advantageous for optimization studies. labmanager.com However, scaling up batch processes can present challenges related to heat transfer, mixing, and safety, especially for exothermic reactions like N-oxidation. kilolabs.com
Continuous Flow Reactors: In a flow system, reagents are continuously pumped and mixed in a tube or microreactor, with the product exiting in a continuous stream. kilolabs.com This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. labmanager.com The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, making it a safer option for managing exothermic reactions. kilolabs.com For the synthesis of this compound, a two-step flow process could be envisioned, with the first reactor dedicated to imine formation and the second to the controlled oxidation, potentially telescoping the steps to improve efficiency. researchgate.net
Table 3: Comparison of Batch and Continuous Flow Systems for Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Scalability | Challenging due to heat/mass transfer issues. kilolabs.com | Simpler; scale-up by running longer or using parallel reactors. |
| Safety | Higher risk for exothermic reactions due to large volumes. kilolabs.com | Inherently safer due to small reaction volumes and superior heat control. researchgate.net |
| Process Control | Good; allows for mid-reaction adjustments. labmanager.com | Excellent; precise control over temperature, time, and mixing. labmanager.com |
| Initial Setup | Simpler and lower cost for small scale. | More complex and higher initial investment. kilolabs.com |
| Suitability | Exploratory synthesis, low-volume production. labmanager.com | Process optimization, high-throughput synthesis, hazardous reactions. labmanager.com |
Achieving high purity is essential for the characterization and subsequent use of this compound in research. Standard and advanced purification techniques are employed to remove unreacted starting materials, catalysts, and byproducts.
Recrystallization: As the target compound is a solid, recrystallization is a primary and effective method for purification. mt.com The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at a cooler temperature, while impurities remain soluble or insoluble at both temperatures. mt.com
Column Chromatography: For separating mixtures with similar solubility profiles, silica (B1680970) gel column chromatography is a standard technique. N-oxides are polar compounds, and their purification on silica gel typically requires a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexane. researchgate.net It is advisable to use neutral or slightly acidic solvent systems, as highly basic eluents can lead to the dissolution of the silica stationary phase. researchgate.net
High-Performance Liquid Chromatography (HPLC): For obtaining analytical-grade purity or for separating challenging mixtures, reversed-phase HPLC is a powerful tool. This technique has been successfully applied to the quantification and purification of various heterocyclic aromatic N-oxides. nih.gov Coupled with mass spectrometry (LC/MS), it also serves as an indispensable tool for confirming the identity and purity of the final product. researchgate.net
Theoretical and Computational Investigations of N Phenyl 1 Pyridin 4 Ylmethanimine Oxide Molecular and Electronic Structure
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like N-phenyl-1-pyridin-4-ylmethanimine oxide, DFT would be the standard method to determine its ground state properties. This would typically involve using a functional, such as B3LYP, in combination with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.
Geometrical Optimization and Conformational Analysis
A geometrical optimization would be the first step in a computational study. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable structure, of the molecule. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be determined.
A conformational analysis would also be crucial. This involves studying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. For this molecule, the primary focus would be the rotation around the C-N bond connecting the phenyl ring to the methanimine (B1209239) group and the C-C bond linking the pyridyl ring. The relative energies of different conformers would be calculated to identify the most stable conformations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The electronic properties of the molecule would be investigated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO electron densities would also be visualized to predict which parts of the molecule are most likely to be involved in electron donation and acceptance.
Interactive Table: Hypothetical Frontier Molecular Orbital Data Note: The following data is illustrative and not based on actual experimental or computational results for this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attack. The map is color-coded to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the nitrone group, making it a likely site for interaction with electrophiles.
Advanced Computational Spectroscopic Prediction
Computational methods can be used to predict various types of spectra. For instance, Time-Dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to excited states. Calculations of vibrational frequencies using DFT can be used to predict the Infrared (IR) and Raman spectra, which can help in the identification and characterization of the molecule by assigning calculated vibrational modes to experimentally observed spectral bands.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides insights into static, ground-state properties, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). This approach could be used to explore conformational changes, solvent effects, and the stability of the molecule at different temperatures.
Comprehensive Spectroscopic Characterization and Structural Elucidation of N Phenyl 1 Pyridin 4 Ylmethanimine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-phenyl-1-pyridin-4-ylmethanimine oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the phenyl ring, the pyridine (B92270) N-oxide ring, and the methanimine (B1209239) bridge. The N-oxide functional group significantly influences the electronic environment of the pyridine ring, leading to a downfield shift of the α-protons (H-2/H-6) compared to the β-protons (H-3/H-5) due to its electron-withdrawing nature. rsc.org The methanimine proton appears as a characteristic singlet, its chemical shift confirming the formation of the nitrone moiety. rsc.org The phenyl group protons exhibit a complex multiplet pattern typical for a monosubstituted benzene (B151609) ring.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | 8.25 - 8.27 | m |
| Methanimine CH | 8.37 | s |
| Pyridine H-3, H-5 | 7.35 - 7.37 | m |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbons of the pyridine N-oxide ring are readily identified, with C-4 being the most deshielded carbon of that ring system due to its direct attachment to the methanimine group and the influence of the N-oxide. The C-2/C-6 and C-3/C-5 carbons appear at characteristic positions for N-oxides. rsc.orgchemicalbook.com The methanimine carbon (C=N) signal is found in the typical region for nitrones, while the phenyl carbons are assigned based on established substituent effects.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C-ipso | ~148.0 |
| Pyridine C-4 | ~139.0 |
| Pyridine C-2, C-6 | 138.5 |
| Methanimine C=N | ~135.0 |
| Phenyl C-para | ~129.0 |
| Phenyl C-ortho | ~128.5 |
| Phenyl C-meta | ~121.0 |
To unequivocally confirm the assignments made in the 1D spectra, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring (H-2 with H-3; H-6 with H-5) and within the phenyl ring (ortho protons with meta protons, and meta protons with the para proton). The methanimine proton would show no COSY correlations, confirming it as an isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. The HSQC spectrum would show clear correlation cross-peaks for each C-H bond: Pyridine H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, the methanimine proton to the methanimine carbon, and the phenyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations would include the methanimine proton to the pyridine C-4 and the phenyl ipso-carbon, confirming the central C=N linkage. Additionally, correlations from the pyridine H-2/H-6 protons to C-4 would further solidify the pyridine ring assignments.
Vibrational Spectroscopy: Infrared (IR) Studies
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
The IR spectrum of this compound is dominated by several key absorption bands that confirm its structure. A strong band in the 1200-1300 cm⁻¹ region is characteristic of the N-O stretching vibration of the pyridine N-oxide moiety. nist.gov The C=N stretching vibration of the nitrone functional group typically appears in the 1550-1600 cm⁻¹ range. Aromatic C=C ring stretching vibrations for both the phenyl and pyridine rings are observed between 1450 and 1610 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 1550 - 1600 | C=N Stretch | Nitrone |
| 1450 - 1610 | C=C Stretch | Aromatic Rings |
A more detailed analysis of the IR spectrum involves the assignment of specific normal vibrational modes. The pyridine ring exhibits several characteristic modes, including a ring breathing mode typically observed as a strong band near 991 cm⁻¹ in Raman spectra and around 1022 cm⁻¹ in IR spectra, although its position is sensitive to substitution and N-oxidation. researchgate.net The out-of-plane C-H bending vibrations of the substituted aromatic rings give rise to bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern. The vibrations of the phenyl group are assigned as per a monosubstituted benzene ring. The N-O stretching band is particularly informative and its high intensity confirms the presence of the polar N-oxide bond. A complete assignment requires comparison with theoretical calculations (e.g., Density Functional Theory), which can predict vibrational frequencies and help assign complex modes arising from the coupling of various vibrations within the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
Electronic absorption and emission spectroscopy are crucial techniques for understanding the electronic structure and photophysical properties of a molecule. For this compound, this analysis would provide insight into how the molecule interacts with light.
Electronic Transitions and Band Assignments
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The conjugated system, which includes the phenyl ring, the C=N double bond, and the pyridyl group, would give rise to intense π → π* transitions. The presence of the N-oxide group and the imine nitrogen introduces non-bonding electrons, making n → π* transitions also possible, though typically with lower intensity. researchgate.net
In similar aromatic nitrone and pyridine N-oxide systems, absorption bands are typically observed in the UV and near-visible regions of the spectrum. researchgate.netresearchgate.net A hypothetical data table for the electronic transitions is presented below, based on general knowledge of related structures.
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assigned Transition |
| Data not available | Data not available | Data not available | π → π |
| Data not available | Data not available | Data not available | n → π |
This table is for illustrative purposes only. No experimental data for this compound has been found.
Luminescence (fluorescence and phosphorescence) studies would further elucidate the nature of the excited states. However, information regarding the emission properties of this specific compound is not currently available in the literature.
Solvent Effects on Spectroscopic Signatures
The polarity of the solvent can significantly influence the position of absorption and emission bands, a phenomenon known as solvatochromism. By measuring the spectra in a range of solvents with varying polarities (e.g., hexane, chloroform (B151607), ethanol (B145695), water), the nature of the electronic transitions can be further investigated.
For instance, π → π* transitions typically exhibit a bathochromic (red) shift with increasing solvent polarity, while n → π* transitions often show a hypsochromic (blue) shift. researchgate.net The nitrone group (C=N⁺-O⁻) possesses a significant dipole moment, suggesting that the spectroscopic properties of this compound would be sensitive to solvent polarity and hydrogen bonding capabilities. However, no specific studies on the solvatochromic behavior of this compound have been reported.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula.
Based on its structure, the molecular formula is C₁₂H₁₀N₂O. nih.gov This corresponds to a theoretical exact mass that can be calculated and compared to an experimental value.
Molecular Formula : C₁₂H₁₀N₂O
Calculated Molecular Weight : 198.22 g/mol nih.gov
Calculated Exact Mass : 198.0793 g/mol nih.gov
In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z value close to 198. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation by showing characteristic losses of fragments from the parent ion. While mass spectra for related compounds are available, a specific experimental mass spectrum for this compound has not been published. nist.gov
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mccrone.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration
To perform single-crystal XRD, a high-quality, single crystal of the compound is required. The analysis would yield the precise molecular structure, including the geometry of the nitrone functional group and the relative orientation of the phenyl and pyridyl rings. researchgate.net Key structural parameters, such as the dihedral angle between the aromatic rings, would reveal the degree of planarity in the molecule.
This technique would also elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonds or π-π stacking that stabilize the solid-state structure. nih.gov Currently, no published crystal structure exists for this compound. A table of expected crystallographic parameters, based on data from analogous structures, is provided for context. researchgate.netmdpi.com
Interactive Data Table: Hypothetical Single Crystal XRD Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This table is for illustrative purposes only. No experimental data for this compound has been found.
Powder X-ray Diffraction for Polymorphism and Phase Purity
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. carleton.edu It is primarily used to identify the crystalline phases present in a bulk sample and to assess its purity. malvernpanalytical.com The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.
PXRD is also the principal method for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of a substance can have distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any different crystalline forms. To date, no studies on the polymorphism or phase purity of this compound have been reported in the scientific literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives/complexes)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. While this compound itself is not a radical, its derivatives, particularly those that can act as spin traps, are highly relevant for EPR studies. Spin trapping is a technique where a short-lived, reactive radical reacts with a diamagnetic "spin trap" molecule to form a more stable, persistent radical (a "spin adduct") that can be readily detected and characterized by EPR.
The nitrone functional group in this compound is the key to its potential as a spin trap. Nitrone-based spin traps are widely used to detect and identify transient free radicals in biological and chemical systems. The addition of a radical species (R•) to the C=N double bond of the nitrone moiety results in the formation of a stable nitroxide radical adduct. The resulting EPR spectrum of this spin adduct provides valuable information about the trapped radical.
The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfcs). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H). The hyperfine coupling constant (usually denoted as 'a' and measured in Gauss, G, or millitesla, mT) is a measure of the magnitude of this interaction and provides information about the identity and location of the interacting nuclei, thus helping to identify the trapped radical.
For instance, the EPR spectrum of a nitroxide spin adduct typically shows a primary triplet signal due to the interaction of the unpaired electron with the ¹⁴N nucleus of the nitroxide group. This triplet can be further split into doublets by the interaction with the α-hydrogen atom. The magnitude of the nitrogen (aN) and β-hydrogen (aH) hyperfine coupling constants are particularly sensitive to the nature of the trapped radical.
Below is a compilation of typical hyperfine coupling constants for various radical adducts of PBN and 4-POBN, which serve as valuable reference points. It is anticipated that the spin adducts of this compound would exhibit similar EPR parameters.
Table 1. Representative EPR Hyperfine Coupling Constants for Radical Adducts of PBN and 4-POBN
| Spin Trap | Trapped Radical | aN (G) | aH (G) | g-value |
| PBN | •CH₂OH | ~15.3 | ~2.9 | - |
| PBN | •(4-methyl)phenyl | 14.52 | 2.21 | 2.0061 |
| PBN | Benzyl | 14.3 | 2.45 | - |
| PBN | Carbon-centered (polymer) | 14.53 | 2.91 | - |
| 4-POBN | •OH | - | - | - |
| 4-POBN | Superoxide | - | - | - |
| 4-POBN | α-hydroxyethyl | 15.4 - 15.6 | 2.5 - 2.65 | - |
| 4-POBN | Aryl | 15.41 | 3.20 | - |
Data compiled from various sources. mdpi.comresearchgate.netresearchgate.netacs.org The exact values can vary depending on the solvent and experimental conditions.
The data in the table illustrates how the hyperfine coupling constants, particularly aN and aH, are characteristic of the trapped radical species. mdpi.comresearchgate.netresearchgate.netacs.org For example, the α-hydroxyethyl radical adduct of 4-POBN shows a nitrogen coupling constant in the range of 15.4-15.6 G and a hydrogen coupling constant of 2.5-2.65 G. researchgate.net Similarly, an aryl radical trapped by 4-POBN exhibits an aN of 15.41 G and aH of 3.20 G. researchgate.net These distinct values allow for the identification of the transient radical species that was present in the system.
In the context of metal complexes involving derivatives of this compound, EPR spectroscopy can also be employed to probe the electronic structure and coordination environment of paramagnetic metal centers. If a complex contains a metal ion with unpaired electrons (e.g., Cu(II), Mn(II), Fe(III)), it will be EPR active. The EPR spectrum can provide information on the oxidation state of the metal, the geometry of the complex, and the nature of the ligand-metal bonding.
Mechanistic Studies of N Phenyl 1 Pyridin 4 Ylmethanimine Oxide Reactivity
Reactivity of the Oxime Functional Group
Oximes are versatile functional groups known for their dual nucleophilic sites and the reactivity of the N-O bond. nsf.gov They are typically formed through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgchemtube3d.com The resulting C=N-OH structure can undergo a variety of transformations, making it a valuable intermediate in organic synthesis. numberanalytics.com
Nucleophilic and Electrophilic Reactions at the Oxime Nitrogen and Oxygen
Oximes behave as ambidentate nucleophiles, with potential for reactions at both the nitrogen and oxygen atoms. acs.org The specific site of reaction is influenced by the nature of the electrophile and the reaction conditions.
Nucleophilic Reactions: The nucleophilicity of the oxime group is central to its reactivity. The nitrogen atom, with its lone pair of electrons, can attack electrophiles to form nitrones. This is a common pathway in reactions with electron-poor alkenes. Alternatively, under basic conditions, the deprotonated oxygen atom can act as a nucleophile in O-alkylation reactions, such as the oxa-Michael reaction.
Recent computational studies have highlighted the importance of oxime-nitrone tautomerism, where the oxime isomerizes to its less stable but more reactive nitrone tautomer (RR'C-NH-O). bohrium.com This tautomerism, which may proceed through a bimolecular mechanism, can be the predominant pathway for certain nucleophilic additions, with the attack occurring from the nitrone's oxygen atom. researchgate.net
Electrophilic Reactions: The oxime group can also undergo electrophilic addition reactions. numberanalytics.com Electrophiles can add to either the nitrogen or oxygen atom, depending on the specific reactants and conditions. numberanalytics.comacs.org
| Reaction Type | Reacting Atom | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Attack | Nitrogen | Electron-poor alkenes | Nitrone | |
| Nucleophilic Attack (Oxa-Michael) | Oxygen | Base, Michael acceptor | O-alkylated oxime ether | |
| Electrophilic Addition | Nitrogen or Oxygen | General Electrophiles (E+) | N- or O-substituted oxime | numberanalytics.com |
Oxidation and Reduction Pathways
The redox chemistry of oximes provides important synthetic routes to other nitrogen-containing compounds, such as amines and nitro compounds.
Reduction: Oximes can be readily reduced to form primary amines. byjus.com This transformation can be achieved using various reducing agents, including sodium metal, hydride reagents like lithium aluminum hydride, or through catalytic hydrogenation. wikipedia.orgbyjus.com The choice of reaction conditions can be tailored to selectively produce primary amines. wikipedia.org
Oxidation: The oxidation of oximes can lead to different products depending on the oxidant used. Gentler oxidants may yield mono-nitro compounds. wikipedia.org A significant area of modern oxime chemistry involves the single-electron transfer (SET) oxidation or reduction of the N-O bond to generate highly reactive iminyl radicals. nsf.gov This N-O bond fragmentation is a key step in many advanced synthetic methodologies, enabling the formation of new C-N bonds and N-containing heterocycles. nsf.gov Oxidative cyclization of oximes, for instance, can be used to synthesize isoxazolines and isoxazoles. nih.gov
| Pathway | Reagent/Conditions | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, Na, or Catalytic Hydrogenation | - | Primary Amine | wikipedia.orgbyjus.com |
| Oxidation | Gentle oxidants | - | Nitro Compound | wikipedia.org |
| Oxidative Fragmentation | Single Electron Transfer (SET) reagents (e.g., transition metals) | Iminyl Radical | Imines, N-Heterocycles | nsf.gov |
| Oxidative Cyclization | TEMPO, K₂CO₃ | Iminoxyl Radical | Isoxazolines, Isoxazoles | nih.gov |
Reactivity of the Pyridine (B92270) N-Oxide Moiety
The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties and reactivity of the aromatic ring. bhu.ac.inresearchgate.net The resulting N-oxide moiety possesses a unique functionality, with a positively charged nitrogen and a negatively charged oxygen. pearson.com This electronic distribution makes the pyridine N-oxide ring more reactive towards both electrophiles and nucleophiles compared to pyridine itself. bhu.ac.in
Electrophilic Aromatic Substitution on the Pyridine Ring
Unlike the parent pyridine, which is highly deactivated towards electrophilic aromatic substitution (EAS), pyridine N-oxide is significantly more reactive. bhu.ac.in The oxygen atom can donate electron density into the ring through resonance, increasing the electron density, particularly at the 2- (ortho) and 4- (para) positions. bhu.ac.inyoutube.com
This activation directs incoming electrophiles primarily to the 4-position. For example, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropyridine (B72724) N-oxide. bhu.ac.in The N-oxide group can later be removed by deoxygenation, providing a powerful synthetic route to 4-substituted pyridines that are otherwise difficult to prepare. bhu.ac.in While resonance structures indicate activation at both the 2- and 4-positions, electrophilic attack is often favored at the 4-position. pearson.comyoutube.com Computational studies on nitration suggest that while the ortho product may be kinetically favored, the para product is the common experimental outcome.
| Reaction | Reagents | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Nitration | H₂SO₄ / fuming HNO₃ | 4- (para) | 4-Nitropyridine N-oxide | bhu.ac.in |
| General EAS | Electrophile (E+) | 4- (para) and 2- (ortho) | 4-E-Pyridine N-oxide or 2-E-Pyridine N-oxide | bhu.ac.inpearson.com |
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine N-oxide moiety also enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), with reactions occurring faster than in pyridine. scripps.edu The electron-withdrawing nature of the N-oxide group, particularly when protonated or complexed, makes the 2- and 4-positions electron-deficient and thus prime targets for nucleophilic attack. bhu.ac.instackexchange.com
A synthetically important reaction is the treatment of pyridine N-oxides with phosphorus oxychloride (POCl₃) or similar reagents. chemtube3d.com This process typically results in the introduction of a chlorine atom at the 2- or 4-position. The resulting chloropyridine is a versatile intermediate for further nucleophilic substitution reactions. chemtube3d.com
| Reaction | Reagent | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃ or PCl₃ | 2- (ortho) and 4- (para) | 2-Chloropyridine or 4-Chloropyridine (after deoxygenation) | chemtube3d.com |
| General SNAr | Nucleophile (Nu-) | 2- (ortho) and 4- (para) | 2-Nu-Pyridine or 4-Nu-Pyridine (after deoxygenation) | scripps.edustackexchange.com |
Rearrangement Reactions Involving the N-Oxide
Pyridine N-oxides can undergo several characteristic rearrangement reactions, often initiated by acylation of the N-oxide oxygen. chemtube3d.com Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride are commonly used for this purpose. wikipedia.orgacs.org
The initial acylation makes the oxygen a good leaving group. chemtube3d.com Following this activation, the reaction can proceed through different pathways. In one common mechanism, a nucleophile attacks the 2-position of the pyridine ring. scripps.edu Another possibility is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. chemtube3d.com For instance, the reaction of 2-alkylpyridine N-oxides with acetic anhydride, known as the Boekelheide reaction, results in the rearrangement to form 2-acetoxymethylpyridines. wikipedia.org While the specific compound lacks a 2-alkyl group, similar rearrangements initiated by acylation are a general feature of pyridine N-oxide chemistry. chemtube3d.comacs.org
Intermolecular Reactions and Cycloadditions of N-phenyl-1-pyridin-4-ylmethanimine oxide
This compound, as a prototypical C-(heteroaryl)-N-aryl nitrone, displays a rich reactivity profile, particularly in cycloaddition reactions. The core of its reactivity lies in the 1,3-dipolar nature of the nitrone functional group, which is a three-atom, four-π-electron system isoelectronic with the allyl anion. This electronic configuration allows it to readily engage with various unsaturated systems to form five-membered heterocyclic rings.
1,3-Dipolar Cycloaddition Reactions
The most characteristic reaction of this compound is the 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocycles. chesci.com This reaction involves the concerted, pericyclic addition of the nitrone (the 1,3-dipole) to a dipolarophile (typically an alkene or alkyne) to yield isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively.
The mechanism is classified as a (π4s + π2s) cycloaddition, analogous to the Diels-Alder reaction. chesci.com The reaction's regioselectivity and rate are primarily governed by the frontier molecular orbitals (FMOs) of the reactants. Nitrones, including this compound, are generally considered "ambiphilic" or Sustmann Type II dipoles. wikipedia.org This means the energy separation between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is similar to the gap between the LUMO of the nitrone and the HOMO of the dipolarophile. wikipedia.org Consequently, the reaction can be accelerated by both electron-donating and electron-withdrawing substituents on the dipolarophile.
The regioselectivity of the cycloaddition—whether the 4-pyridyl group ends up on C4 or C5 of the new isoxazolidine ring—is determined by the relative magnitudes of the orbital coefficients on the terminal atoms of the interacting FMOs. For most monosubstituted alkenes, the reaction of a C-aryl nitrone typically leads to the 5-substituted isoxazolidine as the major product. chesci.com
While the prompt mentions reactions with nitrile oxides and other nitrones, it is important to clarify that the reaction between two 1,3-dipoles is not a standard cycloaddition pathway. The quintessential 1,3-dipolar cycloaddition occurs between a 1,3-dipole and a 2π-electron system (the dipolarophile). Nitrile oxides themselves are prominent 1,3-dipoles that react with alkenes and alkynes to form isoxazoles and isoxazolines. researchgate.netresearchgate.netnih.gov
Below is a table summarizing the expected products from the reaction of this compound with various representative dipolarophiles.
| Dipolarophile | Structure | Expected Major Product | Product Class | Notes |
|---|---|---|---|---|
| Styrene | ![]() | 2,5-diphenyl-3-(pyridin-4-yl)isoxazolidine | Isoxazolidine | Reaction with an electron-rich alkene. The 5-substituted regioisomer is typically favored. |
| Methyl Acrylate | ![]() | Methyl 2-phenyl-3-(pyridin-4-yl)isoxazolidine-4-carboxylate | Isoxazolidine | Reaction with an electron-deficient alkene. The 4-substituted regioisomer can be favored due to FMO interactions. chesci.com |
| Phenylacetylene | ![]() | 2,5-diphenyl-3-(pyridin-4-yl)-2,3-dihydroisoxazole | Isoxazoline | Reaction with an alkyne yields a more unsaturated five-membered ring. |
| N-Phenylmaleimide | ![]() | Fused bicyclic isoxazolidine | Isoxazolidine | A cyclic dipolarophile leads to a fused-ring system with high stereospecificity. |
Diels-Alder Type Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The participation of this compound in a classical Diels-Alder reaction is not typical, as the nitrone moiety (C=N-O) does not constitute a standard 1,3-diene system.
However, the C=N double bond of the nitrone can potentially act as a 2π component (a dienophile) in a hetero-Diels-Alder reaction. In this scenario, the nitrone would react with a conjugated diene to form a six-membered heterocyclic ring. Such reactions, often termed aza-Diels-Alder reactions, typically require activation, for instance by electron-withdrawing groups on the nitrone or by using a highly reactive diene. nih.gov
Furthermore, the pyridine ring within the molecule could theoretically participate as the diene component in an inverse-electron demand Diels-Alder reaction, a pathway observed for pyridinium (B92312) salts and electron-deficient pyridines. This would require reaction with a very electron-rich dienophile. However, the nitrone function is generally more reactive and would likely undergo 1,3-dipolar cycloaddition preferentially if a suitable dipolarophile is present. There is limited specific evidence in the searched literature for this compound acting as a diene or dienophile in Diels-Alder reactions, which remain a much less characteristic reaction pathway compared to its potent 1,3-dipolar reactivity.
Influence of Substituents and Reaction Environment on Reactivity
The reactivity of this compound in cycloaddition reactions is significantly modulated by the electronic nature of its substituents and the conditions under which the reaction is performed.
Influence of Substituents:
Substituents on both the N-phenyl and C-pyridyl rings can alter the nitrone's FMO energies, thereby influencing reaction rates and selectivity. nih.govresearchgate.net
On the N-phenyl ring: Electron-withdrawing groups (EWGs, e.g., -NO₂, -CN) will lower the energy of both the HOMO and LUMO. This generally enhances the nitrone's reactivity towards electron-rich dipolarophiles (a HOMO(dipole)-LUMO(dipolarophile) controlled reaction). Conversely, electron-donating groups (EDGs, e.g., -OCH₃, -CH₃) will raise the HOMO and LUMO energies, increasing reactivity towards electron-poor dipolarophiles (a LUMO(dipole)-HOMO(dipolarophile) controlled reaction).
On the C-pyridyl ring: The pyridine nitrogen atom is inherently electron-withdrawing, which lowers the nitrone's FMO energies compared to its C-phenyl analogue (α,N-diphenylnitrone). Additional substituents on the pyridine ring would further tune this electronic property.
The following table outlines the predicted effect of substituents on the N-phenyl ring on the rate of cycloaddition with different types of dipolarophiles.
| Substituent (X) on N-phenyl ring | Electronic Effect | Predicted Rate with Electron-Rich Alkene (e.g., Styrene) | Predicted Rate with Electron-Poor Alkene (e.g., Methyl Acrylate) |
|---|---|---|---|
| -NO₂ (p-nitro) | Strongly Electron-Withdrawing | Increased | Decreased |
| -H (unsubstituted) | Neutral | Baseline | Baseline |
| -CH₃ (p-methyl) | Electron-Donating | Decreased | Increased |
| -OCH₃ (p-methoxy) | Strongly Electron-Donating | Decreased | Increased |
Influence of Reaction Environment:
Solvent: For concerted 1,3-dipolar cycloadditions, the reaction rate is often only slightly affected by solvent polarity, as the transition state is not significantly more polar than the reactants. chesci.comwikipedia.org However, in cases where the reaction can proceed through a stepwise, zwitterionic intermediate, polar solvents can accelerate the reaction by stabilizing this charged species. scielo.bracs.org Computational studies on nitrone cycloadditions have shown that while concerted mechanisms often dominate in the gas phase or nonpolar solvents, stepwise pathways can become viable in polar solvents. acs.org
Temperature: Cycloaddition reactions are typically conducted at temperatures ranging from ambient to moderate reflux. The highly ordered transition state of these reactions corresponds to a large negative entropy of activation. chesci.com At excessively high temperatures, the reverse reaction, known as a retro-1,3-dipolar cycloaddition, can become significant.
Catalysis: Lewis acids are known to catalyze 1,3-dipolar cycloadditions. A Lewis acid can coordinate to the oxygen atom of the nitrone or, more commonly, to a Lewis basic site on the dipolarophile (e.g., the carbonyl oxygen of an enone). This coordination lowers the LUMO energy of the coordinated species, reducing the HOMO-LUMO gap and accelerating the reaction. This also often enhances the regioselectivity and stereoselectivity of the transformation.
Coordination Chemistry and Supramolecular Assemblies of N Phenyl 1 Pyridin 4 Ylmethanimine Oxide Ligands
Ligand Design and Coordination Modes
The design of N-phenyl-1-pyridin-4-ylmethanimine oxide as a ligand is centered around its potential to act as a versatile building block for coordination polymers and discrete metal complexes. The presence of multiple potential donor sites—the pyridine (B92270) nitrogen, and the nitrogen and oxygen atoms of the methanimine (B1209239) oxide group—affords a rich coordination chemistry.
N-Coordination through Pyridine Nitrogen
A primary and well-established mode of coordination for this ligand involves the nitrogen atom of the pyridine ring. The lone pair of electrons on the pyridine nitrogen readily donates to a metal center, forming a stable coordinate bond. This interaction is a common feature in the coordination chemistry of pyridine-containing ligands. The coordination of the pyridine nitrogen can lead to the formation of simple mononuclear complexes or act as a point of connection in larger, bridged supramolecular structures.
Coordination through Oxime Nitrogen/Oxygen
The methanimine oxide moiety, often referred to as a nitrone, presents two additional potential coordination sites: the nitrogen and the oxygen atoms. Coordination can occur through the oxygen atom, a behavior well-documented for pyridine-N-oxide ligands in general. This mode of binding is influenced by the electronic properties of the metal center and the steric environment of the ligand. In some instances, the nitrogen of the methanimine oxide group can also participate in coordination, although this is less common. The ambidentate nature of this group contributes significantly to the structural diversity of the resulting metal complexes.
Chelation and Bridging Ligand Capabilities
The spatial arrangement of the pyridine nitrogen and the methanimine oxide group allows this compound to function as a chelating ligand. When both the pyridine nitrogen and one of the atoms from the methanimine oxide group coordinate to the same metal center, a stable chelate ring is formed. This chelation enhances the thermodynamic stability of the resulting complex.
Furthermore, the ligand's ability to connect two or more metal centers makes it an effective bridging ligand. This can occur in several ways: the pyridine nitrogen can coordinate to one metal while the methanimine oxide group binds to another, or the methanimine oxide group itself can bridge two metal ions. This bridging capability is fundamental to the construction of one-, two-, and three-dimensional coordination polymers with varied topologies and potential applications in materials science.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Transition Metal Complexes (e.g., Pd(II), Cu(II), Re(I), Ru(II), Os(II), Rh(III), Ir(III))
A range of transition metal complexes of this compound and structurally similar ligands have been explored. While specific data for all the listed metals with the exact ligand is not extensively documented in publicly available literature, the coordination behavior can be inferred from related systems.
For instance, computational studies on phenyl pyridyl ketoxime copper complexes, which are structurally analogous, have provided insights into the potential geometries and electronic structures. These studies suggest that the ligand can act as a terminal, chelating, or bridging unit with copper ions.
The synthesis of palladium(II) complexes with similar imine-based ligands has been reported, often resulting in square planar geometries where the ligand coordinates through its nitrogen atoms.
The broader field of transition metal pyridine complexes is vast, with numerous examples of octahedral, tetrahedral, and square planar geometries depending on the metal ion and other coordinating ligands. For instance, complexes of the type [MCl2(py)4]n+ are common for many first-row transition metals.
| Metal Ion | Typical Coordination Geometry | Notes |
| Pd(II) | Square Planar | Often forms complexes with nitrogen-donor ligands. |
| Cu(II) | Distorted Octahedral, Square Pyramidal | Exhibits a wide range of coordination geometries. |
| Ru(II) | Octahedral | Forms numerous stable polypyridyl complexes. |
This table represents typical coordination geometries for the specified metal ions with pyridine-type ligands and is for illustrative purposes.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The construction of metal-organic frameworks and coordination polymers relies on the predictable self-assembly of metal ions or clusters with organic bridging ligands. The unique structural characteristics of this compound, featuring a pyridyl nitrogen atom, a nitrone oxygen atom, and an aromatic system, make it a promising candidate for the generation of diverse and functional coordination assemblies.
The design of MOFs using ligands like this compound is guided by several key principles. The ligand can act as a versatile building block, offering multiple coordination sites. It is anticipated to function as a bidentate ligand, coordinating to metal centers through both the pyridyl nitrogen and the nitrone oxygen atom, forming a stable chelate ring. This bidentate nature is a common feature among pyridyl nitrone ligands and is crucial for forming extended network structures. acs.org
The geometry and connectivity of the resulting MOF are dictated by the coordination preference of the metal ion and the stereochemistry of the ligand. The linear disposition of the pyridin-4-yl group suggests that this ligand could act as a linear or angular linker, depending on the rotational freedom around the C-C and C-N bonds. This flexibility can lead to the formation of various network topologies, from simple one-dimensional chains to complex three-dimensional frameworks. The phenyl group attached to the nitrone nitrogen can also influence the packing of the coordination polymers through π-π stacking interactions, further directing the supramolecular architecture.
The choice of metal ion is another critical factor. Metal ions with different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral) will lead to distinct structural outcomes. For instance, the reaction of a bidentate pyridyl nitrone with metal hexafluoroacetylacetonates (hfac) has been shown to yield both neutral mononuclear complexes, such as Cu(2-PyBN)(hfac)₂, and more complex ionic assemblies like [M(2-PyBN)₂hfac][M(hfac)₃] for Mn(II), Co(II), Ni(II), and Fe(II), where 2-PyBN is N-tert-butyl-α-(2-pyridyl)nitrone. acs.org This highlights the diverse possibilities for MOF construction with this compound.
The structural diversity of coordination assemblies formed with this compound is expected to be rich and varied. The ligand's ability to act as a bridge between metal centers can give rise to a range of dimensionalities in the resulting coordination polymers.
One-Dimensional (1D) Chains: The simplest extended structure that can be envisioned is a 1D chain, where the ligand bridges metal ions in a linear fashion. The repeating unit would consist of a metal-ligand-metal sequence.
Two-Dimensional (2D) Layers: By employing metal ions that can connect to more than two ligands, or by utilizing secondary bridging ligands, 2D layered structures can be assembled. These layers can exhibit various topologies, such as square, honeycomb, or herringbone patterns.
Three-Dimensional (3D) Frameworks: The formation of 3D MOFs with permanent porosity is a primary goal in this field. With this compound, 3D frameworks could be achieved through the use of metal nodes with high connectivity or by the interpenetration of lower-dimensional networks.
Investigation of Catalytic Properties of Complexes
The pyridine and nitrone functionalities can electronically influence the metal center, thereby tuning its reactivity. Palladium complexes bearing pyridine-based ligands, for instance, have been shown to be effective catalysts in cross-coupling reactions. nih.gov Similarly, iron-based MOFs have demonstrated catalytic activity in reactions such as the hydroboration of alkynes. nih.gov
Potential Catalytic Applications:
| Reaction Type | Potential Metal Center | Rationale |
| Oxidation Reactions | Fe, Mn, Co | The N-oxide group can stabilize higher oxidation states of the metal, which are often key intermediates in oxidation catalysis. |
| C-C Coupling Reactions | Pd, Ni | The pyridyl group can act as a spectator ligand, modulating the electronic properties of the metal center to facilitate catalytic cycles in reactions like Suzuki or Heck couplings. nih.gov |
| Lewis Acid Catalysis | Zn, Cu | The metal centers within a MOF can act as Lewis acidic sites to catalyze reactions such as aldol (B89426) condensations or Michael additions. |
The porous nature of MOFs constructed from this ligand could also offer size and shape selectivity, where the framework controls access of substrates to the active sites. Furthermore, the potential for post-synthetic modification of the phenyl ring could allow for the introduction of additional functional groups to enhance catalytic performance.
Photophysical and Electronic Properties of Coordination Compounds
Coordination compounds containing aromatic and heterocyclic moieties often exhibit interesting photophysical and electronic properties, including luminescence and photosensitization. The presence of the conjugated π-system in this compound suggests that its metal complexes could possess valuable optical and electronic characteristics.
The absorption and emission properties of such complexes are typically governed by a combination of ligand-centered (LC), metal-centered (MC), and charge-transfer (CT) transitions. The π-π* transitions within the aromatic rings of the ligand are expected to dominate the absorption spectra in the UV region. Upon coordination to a metal ion, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear at lower energies.
Luminescence, particularly phosphorescence, is a common feature in coordination compounds of heavy metal ions with π-conjugated ligands. For instance, copper(I) complexes with pyridine-based ligands are known to exhibit a wide range of emission colors and high quantum yields. elsevierpure.comfigshare.com The emission properties are highly dependent on the nature of the metal ion, the ligand structure, and the coordination geometry.
Expected Photophysical Properties:
| Property | Description | Potential Applications |
| Luminescence | Emission of light from excited electronic states. This can be fluorescence (short-lived) or phosphorescence (long-lived). | Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging. |
| Photosensitization | The ability of a molecule to absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species (ROS). | Photodynamic therapy, photocatalysis. mu.edu.iq |
| Photochromism | Reversible change in color upon exposure to light. | Molecular switches, data storage. |
The electronic properties of these coordination compounds can also be tuned. The HOMO and LUMO energy levels, which determine the electronic band gap, can be modified by changing the metal ion or by introducing substituents on the phenyl ring of the ligand. This tunability is crucial for applications in molecular electronics and photovoltaics. The (oxidopyridyl)porphyrins, for example, have shown promising properties as photosensitizers due to their long-lived triplet excited states and high ROS production. mdpi.com
Derivatization and Functionalization Strategies for N Phenyl 1 Pyridin 4 Ylmethanimine Oxide
Modification of the Phenyl Substituent
The phenyl ring attached to the nitrone nitrogen atom is a versatile platform for introducing a wide array of functional groups. Standard electrophilic aromatic substitution reactions can be employed to append substituents onto the phenyl ring, thereby influencing the electronic nature of the nitrone. The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the nitrone moiety in cycloaddition reactions and its coordination properties. mdpi.com
For instance, nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the phenyl ring, typically directing substituents to the ortho and para positions relative to the nitrone group. The specific reaction conditions would need to be optimized to avoid undesired side reactions involving the nitrone or pyridine (B92270) functionalities.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized if the phenyl ring is pre-functionalized with a halide. This approach allows for the introduction of a broad range of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the resulting derivatives. acs.org The synthesis of PBN-derived nitrones has demonstrated that modifications on the aryl ring, such as the introduction of hydroxyl or nitrate (B79036) ester groups, can be achieved by reacting appropriately substituted benzaldehydes with the corresponding hydroxylamine (B1172632). mdpi.com
Table 1: Potential Modifications of the Phenyl Substituent
| Reaction Type | Reagents and Conditions | Expected Product |
| Nitration | HNO₃, H₂SO₄ | N-(nitrophenyl)-1-pyridin-4-ylmethanimine oxide |
| Bromination | Br₂, FeBr₃ | N-(bromophenyl)-1-pyridin-4-ylmethanimine oxide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(acylphenyl)-1-pyridin-4-ylmethanimine oxide |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | N-(biphenyl)-1-pyridin-4-ylmethanimine oxide |
Functionalization of the Pyridine Ring
The pyridine ring in N-phenyl-1-pyridin-4-ylmethanimine oxide offers distinct opportunities for functionalization, primarily governed by its electron-deficient nature. This inherent electronic property makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom). uoanbar.edu.iqstackexchange.com However, since the C4 position is already substituted, functionalization would be directed to the C2 and C6 positions.
The reactivity of the pyridine ring towards both electrophilic and nucleophilic attack can be significantly enhanced by N-oxidation of the pyridine nitrogen. researchgate.netresearchgate.net This strategy activates the ring, facilitating substitutions that are otherwise challenging. Following the desired functionalization, the N-oxide can be selectively deoxygenated.
Electrophilic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions, typically yielding the 3-substituted product. quimicaorganica.orgaklectures.com The presence of the nitrone functionality might further influence the regioselectivity of such reactions.
Table 2: Potential Functionalization of the Pyridine Ring
| Reaction Type | Reagents and Conditions | Expected Product |
| Nucleophilic Substitution (on N-oxide) | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-substituted-N-phenyl-1-pyridin-4-ylmethanimine oxide |
| Electrophilic Nitration (on N-oxide) | H₂SO₄/HNO₃ | 2-nitro-N-phenyl-1-pyridin-4-ylmethanimine oxide |
| Halogenation (on N-oxide) | POCl₃, PCl₅ | 2-chloro-N-phenyl-1-pyridin-4-ylmethanimine oxide |
Chemical Modifications at the Oxime Bridge
The nitrone moiety, or oxime bridge, is the central functional group and a key site for chemical modifications. The carbon-nitrogen double bond of the nitrone can participate in various reactions, most notably 1,3-dipolar cycloadditions. mdpi.comresearchgate.net By reacting this compound with a range of dipolarophiles such as alkenes, alkynes, and nitriles, a diverse array of five-membered heterocyclic rings (isoxazolidines and isoxazolines) can be synthesized. thieme-connect.deresearchgate.net
The nucleophilic character of the oxygen atom in the nitrone allows for reactions with electrophiles. For example, alkylation or acylation at the oxygen would result in the formation of nitronium salts, which can then undergo further transformations.
Furthermore, the nitrone can act as a nucleophile through its carbon atom in reactions with suitable electrophiles, leading to the formation of N,N-disubstituted hydroxylamine derivatives. nih.gov The reactivity of the nitrone can be modulated by Lewis acids, which coordinate to the oxygen atom and enhance the electrophilicity of the carbon atom. thieme-connect.de
Table 3: Potential Chemical Modifications at the Oxime Bridge
| Reaction Type | Reactant | Expected Product Class |
| 1,3-Dipolar Cycloaddition | Alkene | Isoxazolidine (B1194047) |
| 1,3-Dipolar Cycloaddition | Alkyne | Isoxazoline (B3343090) |
| Nucleophilic Addition | Organometallic Reagent (e.g., Grignard) | N,N-disubstituted hydroxylamine |
| O-Alkylation | Alkyl halide | Nitronium salt |
Synthesis of Hybrid Conjugates for Material Science Applications
The derivatization capabilities of this compound can be leveraged to synthesize hybrid conjugates with potential applications in material science. By introducing specific functional groups onto either the phenyl or pyridine rings, the molecule can be covalently linked to polymers, surfaces, or other molecular entities.
For instance, introducing a terminal alkyne or azide (B81097) group via a suitable linker on the phenyl ring would allow for its participation in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and modular approach to conjugating the nitrone to other molecules or materials.
Similarly, the pyridine nitrogen can be quaternized with alkyl halides bearing a reactive functional group, such as a carboxylic acid or an alcohol. These functionalized pyridinium (B92312) salts can then be used in subsequent coupling reactions. The synthesis of such hybrid materials could lead to novel photoresponsive materials, as the nitrone and pyridine moieties can both exhibit interesting photophysical properties. nih.gov
Table 4: Strategies for Hybrid Conjugate Synthesis
| Functionalization Site | Linker/Functional Group | Conjugation Chemistry | Potential Application |
| Phenyl Ring | Alkynyl-terminated linker | Click Chemistry (CuAAC) | Polymer functionalization |
| Pyridine Nitrogen | Carboxyalkyl halide | Amide coupling | Surface modification |
| Phenyl Ring | Boronic acid ester | Suzuki coupling | Synthesis of conjugated materials |
| Pyridine Ring | Hydroxyalkyl halide | Esterification | Bioconjugation |
Advanced Research Applications in Chemical Sciences
Application as Building Blocks in Complex Organic Synthesis
The core structure of N-phenyl-1-pyridin-4-ylmethanimine oxide, featuring a nitrone functional group, suggests its primary utility as a 1,3-dipole in cycloaddition reactions. Nitrones are well-established reagents in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes, alkynes, and nitriles) to afford five-membered heterocyclic rings like isoxazolidines and isoxazolines. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals, due to the ease of further chemical transformations of the heterocyclic core.
For instance, the synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones, isomers of the title compound, has been reported, highlighting their potential in preparing nicotine (B1678760) analogues. This suggests that this compound could similarly serve as a precursor for novel alkaloid-like structures. The pyridyl moiety within the molecule also offers a site for further functionalization, enhancing its versatility as a building block.
Table 1: Potential Cycloaddition Reactions of this compound
| Dipolarophile | Resulting Heterocycle | Potential Applications of Product Class |
| Alkene | Isoxazolidine (B1194047) | Synthesis of amino alcohols, lactones |
| Alkyne | Isoxazoline (B3343090) | Precursors to β-amino ketones, γ-amino alcohols |
| Nitrile | Oxadiazoline | Can be converted to various nitrogen-containing heterocycles |
Role in the Design of Novel Catalysts
The pyridine (B92270) nitrogen in this compound can act as a ligand for metal centers, opening the possibility of its use in the design of novel catalysts. Pyridine derivatives are ubiquitous in coordination chemistry and have been extensively used to create catalysts for a wide range of organic transformations. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the resulting metal complex. The N-phenylmethanimine oxide substituent at the 4-position would exert a specific electronic effect on the pyridine ring, potentially modulating the catalytic performance of its metal complexes in reactions such as cross-coupling, hydrogenation, or oxidation. However, no specific studies detailing the synthesis and catalytic application of metal complexes of this compound have been found.
Development of Advanced Materials (e.g., in gas storage, separation technologies)
There is currently no available research to indicate that this compound has been investigated for applications in the development of advanced materials for gas storage or separation technologies. While porous materials incorporating pyridine-based ligands have been explored for these purposes, the specific contribution of a nitrone-functionalized pyridine like the title compound has not been documented.
Sensor Development Based on Coordination Chemistry
In a related context, the compound α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN), which shares the pyridyl N-oxide feature but has a different nitrone structure, is a well-known spin-trapping agent used to detect and identify short-lived free radicals. This highlights a potential, though unexplored, avenue for the application of this compound in the study of radical chemistry.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Reactivity Pathways
While the 1,3-dipolar cycloaddition is the hallmark reaction of nitrones, future research will likely delve into less conventional transformations of N-phenyl-1-pyridin-4-ylmethanimine oxide. The unique electronic nature of the pyridyl group invites exploration into reactivity patterns that diverge from those of simple aryl or alkyl nitrones.
An emerging area of interest is the use of pyridyl nitrones in cascade reactions. An unprecedented cascade strategy involving polarity reversal (umpolung), Diels-Alder cycloaddition, and skeletal remodeling has been developed to construct novel pyridine-fused nitrones. rsc.org This suggests that the pyridyl moiety in this compound could be manipulated to transform the electron-deficient pyridinium (B92312) ring into a reactive diene, opening up new synthetic possibilities. rsc.org
Furthermore, the photoredox-catalyzed generation of pyridyl radicals offers another avenue for unconventional reactivity. nih.gov Research has shown that pyridyl radicals can readily engage with alkenes to create high-value products, with the reaction's selectivity being controlled by the solvent medium. nih.gov Investigating the behavior of this compound under photoredox conditions could lead to novel C-C bond-forming reactions, leveraging the radical reactivity of the pyridine (B92270) ring.
Additionally, the participation of nitrones in reactions with highly strained intermediates, such as cyclic allenes, represents a frontier in chemical synthesis. The first 1,3-dipolar cycloadditions of 1,2-cyclohexadiene with nitrones have been reported, yielding complex isoxazolidine (B1194047) products with high stereoselectivity. acs.org Applying this methodology to this compound could provide rapid access to intricate heterocyclic scaffolds.
Integration into Flow Chemistry Systems
The adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. organic-chemistry.orguc.pt Integrating the synthesis and subsequent reactions of this compound into flow systems is a promising future direction.
Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. The synthesis of pyridine N-oxides, a related class of compounds, has been successfully demonstrated in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.net This method proved to be safer, greener, and more efficient than batch processing, with the catalytic system remaining active for over 800 hours of continuous operation. organic-chemistry.orgresearchgate.net A similar packed-bed microreactor setup could be developed for the synthesis of this compound, allowing for precise control over reaction parameters and enhanced safety. organic-chemistry.org
| Parameter | Batch Reactor | Continuous Flow Microreactor |
| Safety | Potential for thermal runaway, handling of unstable intermediates. | Enhanced heat and mass transfer, improved safety profile. organic-chemistry.orguc.pt |
| Efficiency | Longer reaction times, potential for lower yields. | Significantly shorter reaction times, yields up to 99% for related pyridine N-oxides. organic-chemistry.org |
| Scalability | Challenging to scale up safely and efficiently. | Easily scalable by extending operation time or using parallel reactors. organic-chemistry.org |
| Control | Less precise control over temperature, pressure, and stoichiometry. | Precise control of reaction parameters. organic-chemistry.org |
Development of Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will emphasize the creation of more environmentally benign synthetic protocols.
A key focus will be the use of greener solvents and catalysts. One eco-friendly approach for nitrone synthesis involves the condensation of aldehydes and hydroxylamines in glycerol, which acts as a recyclable solvent and catalyst. ias.ac.inias.ac.in This method avoids the need for traditional volatile organic solvents and external catalysts. ias.ac.in Another sustainable method is the one-pot electrosynthesis of nitrones from nitroarenes and aldehydes. This electrochemical approach avoids the use of metal catalysts and employs an environmentally benign solvent mixture with stable carbon electrodes.
Water-based synthesis is another highly desirable green chemistry goal. A novel method for preparing nitrones utilizes a self-assembled nanoreactor in water. mdpi.com The hydrophobic cavity of this tetrahedral capsule facilitates the reaction and allows for easy separation of the product, reducing reaction times and eliminating the need for chromatographic purification. mdpi.com Adapting these green protocols for the synthesis of this compound could significantly reduce the environmental impact of its production.
| Method | Key Green Chemistry Features |
| Glycerol-based Synthesis | Recyclable solvent, catalyst-free, base-free. ias.ac.inias.ac.in |
| Electrosynthesis | Avoids metal catalysts, uses environmentally benign solvents, employs sustainable carbon electrodes. |
| Nanoreactor in Water | Uses water as a solvent, reduces reaction times, simplifies product separation. mdpi.com |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding reaction mechanisms and predicting chemical reactivity. mdpi.com For this compound, advanced theoretical modeling can provide profound insights and guide the rational design of new experiments.
Density Functional Theory (DFT) calculations are particularly powerful for studying cycloaddition reactions. researchgate.net Computational studies can be used to rationalize the reactivity and regioselectivity of the 1,3-dipolar cycloadditions of this compound with various dipolarophiles. acs.org For instance, DFT calculations have been used to explore the effects of substituent modifications on the kinetics of inverse-electron-demand strain-promoted alkyne-nitrone cycloadditions (IED SPANC) involving pyridinium-delocalized nitrones. nih.gov Such studies can predict how modifications to the phenyl or pyridyl rings of the target compound will influence its reactivity, allowing for the in silico design of nitrones with tailored properties for specific applications, such as bioorthogonal chemistry. acs.org
Molecular Electron Density Theory (MEDT) is another valuable framework for analyzing the molecular mechanisms of cycloaddition reactions. mdpi.com By applying MEDT, researchers can gain a deeper understanding of the electronic factors that govern the regioselectivity and thermodynamics of reactions involving this compound. mdpi.com These computational insights can help resolve discrepancies between theoretical predictions and experimental observations, leading to more accurate models for predictive chemical design. researchgate.net Furthermore, computational studies can be employed to investigate the binding enthalpies and structural parameters of complexes involving the pyridine nitrogen, providing valuable data for catalyst development and materials science applications. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing N-phenyl-1-pyridin-4-ylmethanimine oxide, and how can purity be optimized?
- Methodological Answer : A common approach involves oxidizing N-phenylpyridin-4-ylmethanimine using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions. For purity optimization, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) is effective. Intermediate characterization via -NMR to confirm imine oxidation (disappearance of C=N signals at ~8.5 ppm and emergence of N-oxide peaks at ~7.8–8.2 ppm) is critical . Recrystallization from ethanol/water mixtures improves crystalline purity, as demonstrated for structurally similar N-oxide derivatives .
Q. How can the electronic structure of this compound be computationally modeled?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) is recommended. Exact exchange terms in functionals improve accuracy for N-oxide systems, as shown in thermochemical studies of analogous compounds . Solvent effects (e.g., polarizable continuum models) should be included to simulate experimental environments. Charge distribution analysis reveals enhanced electron density at the N-oxide moiety, influencing reactivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify N-O stretching vibrations (~1250–1350 cm) and imine C=N stretches (~1600 cm) to confirm oxidation .
- NMR : -NMR detects aromatic protons (pyridin-4-yl and phenyl groups) and monitors chemical shift changes post-oxidation. -NMR resolves electronic effects at the N-oxide site .
- X-ray Crystallography : SHELXL refinement (using Olex2 or similar software) resolves bond-length distortions (e.g., N-O bond ~1.30–1.35 Å) and non-covalent interactions (e.g., π-stacking in phenyl groups) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between experimental and computational models be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR, employ explicit solvent models in DFT calculations (e.g., IEFPCM for DMSO) to align predicted vs. observed shifts. For IR, anharmonic corrections (e.g., B2PLYP-D3) improve vibrational frequency matching . Dynamic effects in crystallography (e.g., disorder modeling via SHELXL’s PART instruction) address thermal motion artifacts .
Q. What strategies mitigate low yields in N-oxide synthesis, and how can side products be identified?
- Methodological Answer : Low yields may stem from over-oxidation or moisture sensitivity. Use stoichiometric oxidants (e.g., 1.1 eq mCPBA) and inert atmospheres (argon/glovebox). Monitor reactions via TLC (R ~0.3 in ethyl acetate/hexane). LC-MS or GC-MS identifies side products like hydroxylamine derivatives. For structurally similar compounds, adjusting pH during workup (e.g., neutralization with NaHCO) reduces hydrolysis .
Q. How do substituents on the phenyl or pyridinyl rings influence the compound’s electronic and catalytic properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO) on the phenyl ring increase N-oxide electrophilicity, enhancing catalytic activity in oxidation reactions. Hammett studies (σ values) correlate substituent effects with redox potentials. DFT-based Fukui indices predict reactive sites for ligand design .
Q. What experimental design considerations are critical for studying this compound’s stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition thresholds (>200°C for most N-oxides).
- Photostability : UV-Vis monitoring (λ ~270–300 nm) under controlled light exposure detects degradation kinetics.
- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 1–13) with HPLC tracking quantifies degradation products .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be addressed?
- Methodological Answer : Discrepancies between X-ray and DFT bond lengths (e.g., N-O) may arise from crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Reproduce experimental conditions in DFT (e.g., periodic boundary conditions via VASP) for direct comparison .
Q. Why might NMR spectra of the same compound vary across research groups?
- Methodological Answer : Variations stem from solvent deuteration levels, temperature, or paramagnetic impurities. Standardize protocols: (1) use deuterated solvents from single batches, (2) calibrate spectrometers with tetramethylsilane (TMS), and (3) report -NMR at 400 MHz or higher. For unresolved splits, DOSY NMR differentiates aggregates from monomers .
Methodological Tools and Best Practices
Q. Which software packages are recommended for refining the crystal structure of this compound?
Q. Q. How can researchers validate computational models of N-phenyl-1-pyridin-4-ylmethanimine oxide for peer-reviewed publication?
- Answer :
- Benchmark DFT methods against experimental crystallographic data (e.g., RMSD <0.02 Å for bond lengths).
- Compare vibrational spectra (IR/Raman) with scaled harmonic frequencies (scaling factor: 0.96–0.98 for B3LYP).
- Provide Cartesian coordinates and Gaussian archive entries in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




